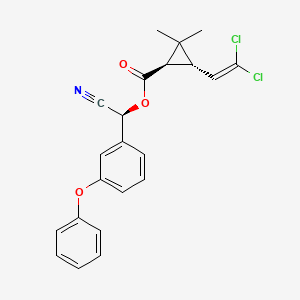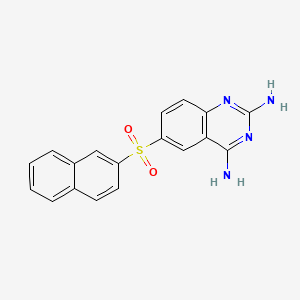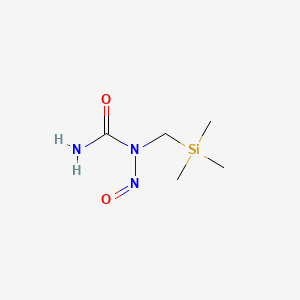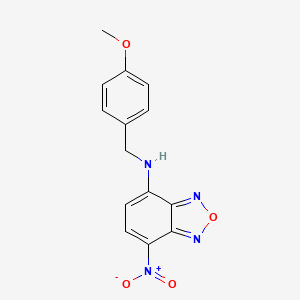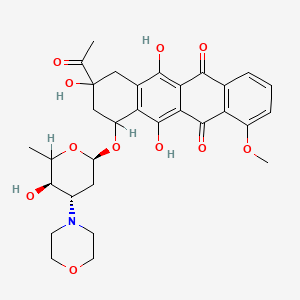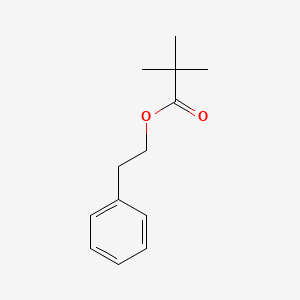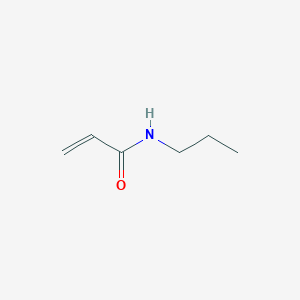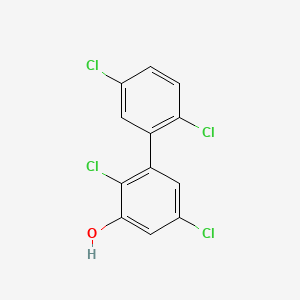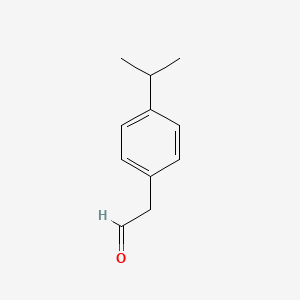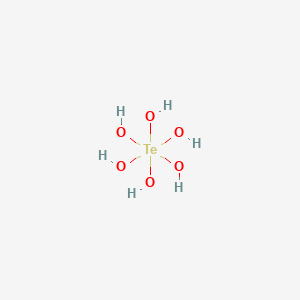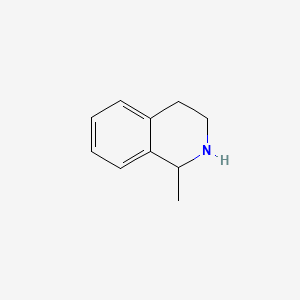
1-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors .
Mode of Action
this compound inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities , leading to an increase in monoamine neurotransmitter levels in the brain .
Biochemical Pathways
The compound shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to play a crucial role in its neuroprotective activity .
Pharmacokinetics
It has been suggested that the compound might have a favorable admet profile .
Result of Action
The action of this compound results in significant neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It also demonstrates significant antidepressant-like effects .
Action Environment
It is known that the compound is present endogenously in the mammalian brain , suggesting that its action may be influenced by the brain’s internal environment.
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This compound inhibits the activity of these enzymes, leading to increased levels of monoamine neurotransmitters such as dopamine, noradrenaline, and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards COMT-dependent O-methylation . This compound also exhibits free radical scavenging properties, which contribute to its neuroprotective effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. By interacting with dopamine receptors, this compound modulates dopamine metabolism and neurotransmitter levels . Furthermore, it affects gene expression related to neuroprotection and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. It binds to and inhibits MAO-A and MAO-B enzymes, preventing the oxidation of monoamine neurotransmitters . This inhibition leads to increased levels of dopamine, noradrenaline, and serotonin in the brain . Additionally, this compound interacts with COMT, promoting the O-methylation of dopamine . The compound’s free radical scavenging properties further enhance its neuroprotective effects by reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its neuroprotective properties over extended periods . Studies have shown that this compound can provide long-term neuroprotection against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+) and rotenone . Additionally, its effects on cellular function, such as dopamine metabolism and neurotransmitter levels, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects . At higher doses, it may lead to adverse effects, including disruptions in locomotor activity and working memory impairment . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of monoamine neurotransmitters . The compound’s inhibition of MAO enzymes shifts dopamine catabolism towards COMT-dependent O-methylation, resulting in increased levels of O-methylated dopamine metabolites . These metabolic pathways contribute to the compound’s neuroprotective and antidepressant-like effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . Its localization in the brain is crucial for its therapeutic potential in treating neurodegenerative diseases.
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in the mitochondrial synaptosomal fraction . This localization is essential for its activity and function, as it allows the compound to interact with mitochondrial enzymes and proteins involved in oxidative stress and neuroprotection . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897161 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-09-7 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
